molecular formula C10H10O4S B2921559 3-(cyclopropanesulfonyl)benzoicacid CAS No. 1545157-36-5

3-(cyclopropanesulfonyl)benzoicacid

Cat. No.: B2921559
CAS No.: 1545157-36-5
M. Wt: 226.25
InChI Key: UQXMLNANFRRZCW-UHFFFAOYSA-N
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Description

3-(Cyclopropanesulfonyl)benzoic acid is an organic compound with the molecular formula C10H10O4S. It is characterized by the presence of a cyclopropane ring attached to a sulfonyl group, which is further connected to a benzoic acid moiety.

Scientific Research Applications

3-(Cyclopropanesulfonyl)benzoic acid has several applications in scientific research:

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling and using the compound. This includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopropanesulfonyl)benzoic acid typically involves the introduction of a cyclopropane ring to a benzoic acid derivative. One common method is the sulfonylation of 3-cyclopropylbenzoic acid using sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of 3-(cyclopropanesulfonyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropanesulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3-(Cyclopropylsulfonyl)benzoic acid
  • 4-(Cyclopropanesulfonyl)benzoic acid
  • 3-(Cyclopropanesulfonyl)benzene

Comparison: 3-(Cyclopropanesulfonyl)benzoic acid is unique due to the position of the sulfonyl group on the benzoic acid ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-cyclopropylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c11-10(12)7-2-1-3-9(6-7)15(13,14)8-4-5-8/h1-3,6,8H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXMLNANFRRZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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